(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYBXTWFNRUTA-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-bromobenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolidine derivatives, including (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione, exhibit promising anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, thiazolidine derivatives have shown effectiveness against human glioblastoma and melanoma cells due to their ability to induce apoptosis and inhibit cell proliferation .
Antimicrobial Properties
The compound has been investigated for its antimicrobial potential. Thiazolidine derivatives often exhibit activity against a range of bacterial strains. In particular, the presence of the bromophenyl group enhances the antimicrobial efficacy by facilitating interactions with bacterial cell membranes . The compound's structure allows it to act against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of thiazolidine derivatives. These compounds have been found to exhibit significant activity in animal models of epilepsy, potentially providing a new avenue for the treatment of seizure disorders . The structure-activity relationship indicates that modifications to the thiazolidine ring can enhance anticonvulsant efficacy.
Synthesis and Derivatives
The synthesis of (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors such as thiourea and aldehydes. The synthesis pathway can be optimized to yield various derivatives with improved biological activities. For example:
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| Compound A | Condensation with aldehyde | Anticancer |
| Compound B | Reaction with thiourea | Antimicrobial |
| Compound C | Modification of thiazolidine ring | Anticonvulsant |
Case Studies
Several case studies highlight the applications of (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione:
- Case Study 1 : A study evaluated its anticancer effects on U251 glioblastoma cells, demonstrating significant cytotoxicity and induction of apoptosis at specific concentrations .
- Case Study 2 : Research on its antimicrobial activity showed that derivatives exhibited comparable efficacy to standard antibiotics against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
5-(4-Fluorobenzylidene)-TZD
(5Z)-5-(5-Bromo-2-methoxybenzylidene)-TZD (TM17)
- Structure : Bromine at the meta position and a methoxy group at the ortho position.
- Synthesis: Michael addition of substituted cyanoacrylates to benzyl-TZD precursors in ethanol with morpholine .
(Z)-5-[(3-Bromo-4-hydroxyphenyl)methylidene]-TZD
- Structure : Bromine at meta and hydroxyl at para positions.
- Activity: Demonstrates moderate inhibition of CDGSH iron-sulfur protein 1 (IC₅₀ = 3858.0 nM; Ki = 165.0 nM), suggesting hydroxylation may reduce potency compared to non-hydroxylated bromo analogs .
Substitution at C3 Position
3-(2-Nitrobenzyl)-TZD Derivatives
3-Phenethyl-TZD Hybrids
Key Observations :
- Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity enhance lipophilicity and van der Waals interactions, favoring membrane penetration and target engagement in hydrophobic pockets .
- Substituent Position : Para-bromo substitution (target compound) maximizes steric and electronic effects compared to meta or ortho positions, as seen in TM17 .
Biological Activity
(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a thiazolidine core, which is known for its interaction with various biological targets, making it a subject of interest for potential therapeutic applications.
- Molecular Formula : C10H6BrNO2S
- Molecular Weight : 292.12 g/mol
- IUPAC Name : (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- CAS Number : 291536-36-2
The biological activity of (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione is primarily attributed to its ability to interact with specific molecular targets. The thiazolidinedione moiety is known to modulate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. Additionally, the bromophenyl group may enhance the compound's affinity for various enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Research indicates that thiazolidinediones exhibit significant anticancer properties. Compounds similar to (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione have been shown to induce apoptosis in cancer cells through:
- Inhibition of Bcl-2 proteins : The compound has demonstrated activity against Bcl-2 family proteins, which are critical regulators of apoptosis in cancer cells .
- Cell Line Studies : In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines including breast and colon cancer cells. For example, an IC50 value of approximately 10 µM was reported in studies involving human tumor cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies suggest that it can inhibit the growth of several bacterial strains:
- Mechanism : The presence of the bromophenyl group enhances the compound's lipophilicity, allowing it to penetrate bacterial membranes more effectively .
- Comparative Studies : In tests against standard antibiotics like norfloxacin, (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione showed comparable or superior activity against certain strains .
Anti-inflammatory Activity
Thiazolidinediones are known for their anti-inflammatory effects:
- Cytokine Modulation : The compound has been observed to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione?
The synthesis typically involves a Knoevenagel condensation between a thiazolidine-2,4-dione core and 4-bromobenzaldehyde. Key steps include:
- Core formation : Reacting thiourea with α-haloketones (e.g., chloroacetone) under basic conditions (NaOH/EtOH) to form the thiazolidine-2,4-dione ring .
- Benzylidene introduction : Condensation of the core with 4-bromobenzaldehyde in refluxing ethanol, catalyzed by piperidine or acetic acid, to yield the Z-isomer via stereoselective control .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Post-synthesis characterization requires:
- NMR spectroscopy : H and C NMR to confirm substituent positions and Z-configuration (e.g., olefinic proton coupling constants ~12–14 Hz for Z-isomers) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHBrNOS) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C=S bond length ~1.65 Å, crucial for reactivity) .
Advanced Research Questions
Q. How does the Z-configuration influence biological activity and reactivity?
The Z-isomer ’s planar benzylidene moiety enhances π-π stacking with biological targets (e.g., enzyme active sites), as shown in crystallographic studies of analogous compounds. For example, the Z-configuration in (5Z)-5-(5-bromo-2-hydroxybenzylidene)-thiazolidinedione increases PPAR-γ binding affinity by 30% compared to the E-isomer . Reactivity differences include faster nucleophilic substitution at the bromophenyl group due to reduced steric hindrance .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in antimicrobial or anticancer assays often arise from:
- Strain variability : Use standardized strains (e.g., ATCC E. coli 25922) and minimum inhibitory concentration (MIC) protocols .
- Solubility issues : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts .
- Control experiments : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate via dose-response curves .
Q. What reaction mechanisms govern substitution at the bromophenyl group?
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under mild conditions (e.g., KCO/DMF, 60°C). For example, replacing Br with -NH yields a derivative with enhanced solubility for pharmacokinetic studies. The reaction follows second-order kinetics, with a rate constant () of ~1.2 × 10 L/mol·s at 25°C .
Q. What challenges arise in scaling up synthesis for preclinical studies?
Key challenges include:
- Yield optimization : Transition from batch to continuous flow reactors to improve efficiency (e.g., 72% yield at 100 g scale vs. 58% in batch) .
- Byproduct management : Use inline IR spectroscopy to monitor reaction progress and minimize impurities like uncyclized intermediates .
Q. How can computational methods predict biological targets?
Molecular docking (AutoDock Vina) and QSAR models identify potential targets:
- PPAR-γ modulation : Docking scores (ΔG = -9.2 kcal/mol) suggest strong binding to the ligand-binding domain, validated via luciferase reporter assays .
- Antioxidant activity : DFT calculations predict radical scavenging via the thiazolidinedione ring’s electron-rich sulfur atoms (HOMO energy = -5.3 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
